molecular formula C27H22F2N4O3 B10861026 (18F)Parpi CAS No. 1883580-48-0

(18F)Parpi

Cat. No.: B10861026
CAS No.: 1883580-48-0
M. Wt: 487.5 g/mol
InChI Key: LTZZZXXIKHHTMO-GLOFJIOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PARPI F-18, also known as [18F]FluorThanatrace, is a radiolabeled compound used in positron emission tomography (PET) imaging. It is a poly (ADP-ribose) polymerase (PARP) inhibitor analog that noninvasively measures PARP-1 expression. PARP inhibitors have become a standard treatment for homologous recombination-deficient high-grade serous ovarian cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PARPI F-18 involves the incorporation of the radioactive fluorine-18 isotope into the molecular structure. The process typically includes the following steps:

Industrial Production Methods

Industrial production of PARPI F-18 follows similar steps but on a larger scale. Automated synthesis modules are used to ensure reproducibility and safety. The process is optimized to maximize yield and minimize radioactive waste .

Chemical Reactions Analysis

Types of Reactions

PARPI F-18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the synthesis of PARPI F-18 is the radiolabeled compound itself. During metabolic processes, various metabolites may be formed, which are typically less active than the parent compound .

Mechanism of Action

PARPI F-18 exerts its effects by binding to PARP-1, an enzyme involved in DNA repair. When DNA damage occurs, PARP-1 adds poly (ADP-ribose) chains to itself and other proteins to facilitate DNA repair. PARPI F-18 inhibits this process, leading to the accumulation of DNA damage and cell death in cancer cells . The radiolabeled compound allows for noninvasive imaging of PARP-1 expression, providing valuable information on the tumor’s response to therapy .

Comparison with Similar Compounds

PARPI F-18 is compared with other radiolabeled PARP inhibitors such as [18F]FluorThanatrace and [18F]FPyPARP. While all these compounds target PARP-1, they differ in their pharmacokinetics and clearance pathways .

Conclusion

PARPI F-18 is a valuable compound in the field of medical imaging and cancer therapy. Its ability to noninvasively measure PARP-1 expression makes it a powerful tool for diagnosing and monitoring treatment response in various cancers. The synthesis, chemical reactions, and scientific applications of PARPI F-18 highlight its significance in both research and clinical settings.

Properties

CAS No.

1883580-48-0

Molecular Formula

C27H22F2N4O3

Molecular Weight

487.5 g/mol

IUPAC Name

4-[[3-[4-(4-(18F)fluoranylbenzoyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

InChI

InChI=1S/C27H22F2N4O3/c28-19-8-6-18(7-9-19)26(35)32-11-13-33(14-12-32)27(36)22-15-17(5-10-23(22)29)16-24-20-3-1-2-4-21(20)25(34)31-30-24/h1-10,15H,11-14,16H2,(H,31,34)/i28-1

InChI Key

LTZZZXXIKHHTMO-GLOFJIOZSA-N

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)[18F])C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.